1-(3-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine
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Description
1-(3-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C22H35N3O2 and its molecular weight is 373.541. The purity is usually 95%.
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Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
Researchers have identified 1,4-disubstituted aromatic piperazines as key motifs recognized by aminergic G protein-coupled receptors. Notably, a specific study demonstrated the feasibility of designing G protein-biased partial agonists, showing potential as novel therapeutics for conditions like psychosis, through the strategic incorporation of heterocyclic appendages to the arylpiperazine core (Möller et al., 2017).
Anticonvulsant and Antimicrobial Properties
New derivatives, including compounds with structures similar to the subject compound, have shown potential as anticonvulsant agents. One study synthesized kojic acid derivatives and demonstrated their efficacy in seizure models without neurotoxicity, highlighting a significant area of application for similar chemical structures (Aytemi̇r et al., 2010).
Novel Radiotracers for PET Imaging
The exploration of analogues with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers has been a focus of research. These studies aim to improve diagnostic applications in oncology, suggesting that modifications to compounds similar to the one could yield valuable tools for medical imaging (Abate et al., 2011).
Synthesis and Evaluation of Antimicrobial Agents
Further research into 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which share a structural resemblance with the discussed compound, has indicated both anticonvulsant and antimicrobial activities. These findings suggest a broad spectrum of potential applications for such compounds in treating infections and seizures (Aytemi̇r et al., 2004).
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds with specific receptors, such as the CB1 cannabinoid receptor, provide insight into their potential therapeutic applications. Such studies contribute to our understanding of the structural-functional relationships critical in drug design (Shim et al., 2002).
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxan-4-ylmethyl)piperidin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-26-22-4-2-3-21(17-22)25-13-11-24(12-14-25)20-5-9-23(10-6-20)18-19-7-15-27-16-8-19/h2-4,17,19-20H,5-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNXYJRFYQCXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.